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Compound of Interest

Compound Name: Rhodamine 700

Cat. No.: B1361017

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical
properties of Rhodamine 700, a near-infrared (NIR) fluorescent dye with significant
applications in biomedical research and diagnostics. This document details the dye's spectral
characteristics, quantum yield, and fluorescence lifetime, alongside standardized experimental
protocols for their measurement. Visualizations of key processes and workflows are provided to
facilitate a deeper understanding of its behavior and application.

Core Photophysical Properties of Rhodamine 700

Rhodamine 700 is a cationic dye belonging to the xanthene class, known for its robust
fluorescence in the near-infrared region of the electromagnetic spectrum. This characteristic
makes it particularly valuable for biological imaging applications, as it minimizes background
autofluorescence from endogenous molecules and allows for deeper tissue penetration.

Spectral Characteristics

The absorption and emission spectra of Rhodamine 700 are key to its application. The dye
exhibits a strong absorption maximum in the red region of the visible spectrum and emits
fluorescence in the near-infrared region. These spectral properties are influenced by the
solvent environment.
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Property Value Solvent

Molar Mass 538.94 g/mol

Absorption Maximum (A_abs_)  ~643 - 650 nm Methanol/Ethanol
Emission Maximum (A_em_) ~664 nm Methanol/Ethanol
Solubility Soluble in DMSO

Table 1: Key Physicochemical and Spectral Properties of Rhodamine 700.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (®_f ) represents the efficiency of the fluorescence process,
defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (t_f ) is
the average time the molecule spends in the excited state before returning to the ground state.
While specific, consistently reported values for Rhodamine 700 in common solvents are
scarce in the literature, a fluorescence lifetime of approximately 1.9 ns has been reported in
glycerol-water mixtures[1]. For context, related rhodamine dyes such as Rhodamine B and
Rhodamine 6G exhibit quantum yields that are highly solvent-dependent, often ranging from
0.3 to 0.7 in ethanol[2][3]. The quantum yield of rhodamine dyes is known to be influenced by
factors such as solvent polarity and viscosity.

Parameter Value Solvent/Conditions
Fluorescence Quantum Yield Data not readily available in

(P _f) common solvents

Fluorescence Lifetime (t_f_) ~1.9ns Glycerol-water mixture[1]

Table 2: Photophysical Parameters of Rhodamine 700.Note: Quantitative data for Rhodamine
700 in standard solvents is limited in publicly available literature. The provided lifetime is from a
specific study and may vary in other solvents.

Jablonski Diagram of Rhodamine 700
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The photophysical processes of absorption, fluorescence, and other relaxation pathways of
Rhodamine 700 can be conceptually understood using a Jablonski diagram. This diagram

illustrates the electronic and vibrational energy levels of a molecule and the transitions between

them.
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Caption: Simplified Jablonski diagram for Rhodamine 700.

Experimental Protocols

Accurate characterization of the photophysical properties of Rhodamine 700 requires
standardized experimental protocols. Below are methodologies for key measurements.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima of Rhodamine 700.
Methodology:

o Sample Preparation: Prepare a dilute solution of Rhodamine 700 in the solvent of interest
(e.g., methanol, ethanol, DMSO). A typical concentration is in the micromolar range, ensuring
the absorbance at the maximum is below 0.1 to avoid inner filter effects.

o Absorption Measurement:
o Use a UV-Vis spectrophotometer.

o Record the absorbance spectrum over a wavelength range that covers the expected
absorption of Rhodamine 700 (e.g., 400-800 nm).

o The wavelength at which the highest absorbance is recorded is the absorption maximum
(A_abs ).

¢ Emission Measurement:

[¢]

Use a spectrofluorometer.

[¢]

Excite the sample at its absorption maximum (A_abs ).

[e]

Record the emission spectrum over a wavelength range red-shifted from the excitation
wavelength (e.g., 650-850 nm).

[e]

The wavelength at which the highest fluorescence intensity is recorded is the emission
maximum (A_em_).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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rhodamine-700]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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